![molecular formula C27H20O3S2 B1255401 Xanthopappin C](/img/structure/B1255401.png)
Xanthopappin C
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Overview
Description
Xanthopappin C is a natural product found in Xanthopappus subacaulis with data available.
Scientific Research Applications
Antibacterial Activities
Xanthopappin C, derived from Xanthopappus subacaulis, demonstrates significant antibacterial activities. Research has isolated various compounds from Xanthopappus subacaulis, including xanthopappin C and its derivatives. These compounds have shown strong activity against bacteria such as Bacillus subtilis and broad-spectrum antibacterial activity against organisms like Escherichia coli and Staphylococcus aureus (Zhang et al., 2014).
Photoactivated Insecticidal Activity
Xanthopappin C is also notable for its photoactivated insecticidal properties. Studies have identified xanthopappin C as one of the active compounds in Xanthopappus subacaulis, exhibiting significant insecticidal activity against pests like the Asian tiger mosquito (Tian et al., 2006).
Nutritional and Therapeutic Benefits
Xanthopappin C belongs to the class of compounds known as xanthophylls. Studies on xanthophylls have shown their potential benefits in various diseases including neurologic, ophthalmologic, and immune diseases. Xanthophylls, including xanthopappin C, are known for their antioxidant properties and their role in preventing diseases like age-related macular degeneration (During et al., 2008).
Anti-Inflammatory and Anticancer Properties
Xanthopappin C, as part of the broader group of xanthones, has been explored for its anti-inflammatory and anticancer properties. Various xanthones have demonstrated promising effects in inhibiting the growth of cancer cells and reducing inflammation, highlighting the potential of xanthopappin C in these areas (Pinto et al., 2005).
properties
Product Name |
Xanthopappin C |
---|---|
Molecular Formula |
C27H20O3S2 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
1,2-bis[5-[(E)-hept-5-en-1,3-diynyl]thiophen-2-yl]-2-hydroxypentane-1,4-dione |
InChI |
InChI=1S/C27H20O3S2/c1-4-6-8-10-12-14-22-16-18-24(31-22)26(29)27(30,20-21(3)28)25-19-17-23(32-25)15-13-11-9-7-5-2/h4-7,16-19,30H,20H2,1-3H3/b6-4+,7-5+ |
InChI Key |
YIPZRWXKZQNUSS-YDFGWWAZSA-N |
Isomeric SMILES |
C/C=C/C#CC#CC1=CC=C(S1)C(=O)C(CC(=O)C)(C2=CC=C(S2)C#CC#C/C=C/C)O |
Canonical SMILES |
CC=CC#CC#CC1=CC=C(S1)C(=O)C(CC(=O)C)(C2=CC=C(S2)C#CC#CC=CC)O |
synonyms |
xanthopappin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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